3-Ethyl-2,5-dimethyloctane

Catalog No.
S15117552
CAS No.
62184-07-0
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2,5-dimethyloctane

CAS Number

62184-07-0

Product Name

3-Ethyl-2,5-dimethyloctane

IUPAC Name

3-ethyl-2,5-dimethyloctane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-6-8-11(5)9-12(7-2)10(3)4/h10-12H,6-9H2,1-5H3

InChI Key

BCQWMBQACXNHGP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CC)C(C)C

3-Ethyl-2,5-dimethyloctane is an organic compound with the molecular formula C10H22C_{10}H_{22}. It belongs to the class of hydrocarbons known as alkanes, specifically a branched-chain alkane. The compound's structure features an octane backbone with ethyl and dimethyl substituents, which contribute to its unique properties. Its IUPAC name reflects its structure, indicating the positions of the ethyl and methyl groups on the carbon chain. The compound has a molecular weight of approximately 142.2817 g/mol and can be represented by the InChI key UJEUVDLASLOZIV-UHFFFAOYSA-N .

As a saturated hydrocarbon, 3-ethyl-2,5-dimethyloctane primarily undergoes reactions typical of alkanes, including:

  • Combustion: It reacts with oxygen to produce carbon dioxide and water.
  • Halogenation: Under UV light or heat, it can react with halogens (e.g., chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures, it can break down into smaller hydrocarbons.

These reactions are characteristic of alkanes and are influenced by the presence of substituents on the carbon chain, which can affect reactivity and product distribution.

3-Ethyl-2,5-dimethyloctane can be synthesized through several methods:

  • Alkylation: This method involves the reaction of simpler alkanes with ethylene in the presence of a catalyst (e.g., aluminum chloride) to form branched alkanes.
  • Fractional Distillation: It can be separated from crude oil or natural gas through fractional distillation, where components are separated based on boiling points.
  • Hydrocracking: This process involves breaking down larger hydrocarbons in the presence of hydrogen at elevated temperatures and pressures.

These synthesis methods highlight the compound's derivation from both natural sources and synthetic processes.

3-Ethyl-2,5-dimethyloctane has several applications:

  • Fuel Additive: It can be used to enhance fuel properties by improving octane ratings.
  • Solvent: Due to its hydrocarbon nature, it serves as a solvent in various chemical processes.
  • Chemical Intermediate: It may act as an intermediate in the synthesis of more complex organic compounds.

These applications leverage its chemical stability and compatibility with other hydrocarbons.

3-Ethyl-2,5-dimethyloctane shares structural similarities with several other alkanes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
3-Ethyl-2,5-dimethylheptaneC11H24C_{11}H_{24}One additional carbon compared to 3-ethyl-2,5-dimethyloctane
2-MethylhexaneC7H16C_{7}H_{16}Shorter chain length; less branching
3-MethylheptaneC8H18C_{8}H_{18}Similar branching but different carbon chain length

Uniqueness

The uniqueness of 3-ethyl-2,5-dimethyloctane lies in its specific branching pattern which affects its physical properties like boiling point and density compared to its linear counterparts. The presence of both ethyl and dimethyl groups provides distinct characteristics that influence its reactivity and applications in various fields such as fuel chemistry and organic synthesis.

Transition Metal-Catalyzed Coupling Reactions in Alkane Branching

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing branched alkane frameworks. The Negishi coupling, which utilizes palladium or nickel catalysts to couple organozinc reagents with organic halides, has been widely adopted for its ability to form C–C bonds with high fidelity. For instance, palladium complexes ligated with phosphines such as XPhos or BINAP facilitate the regioconvergent coupling of secondary alkyl bromides, enabling the synthesis of linear or branched products depending on the ligand’s steric and electronic properties. This approach was demonstrated in the synthesis of mid-chain methylated alkanes (e.g., $$ \text{C}{38}\text{H}{78} $$ to $$ \text{C}{53}\text{H}{108} $$) via a two-step bromination and coupling sequence, where ligand-induced palladium migration favored terminal functionalization.

Nickel catalysts, such as $$ \text{Ni(PPh}3\text{)}4 $$, have also shown promise in coupling aryl and alkenyl partners, particularly in systems requiring sp³–sp³ bond formation. A notable example involves the alkylation of 1,3-dithiane with α,ω-dibromoalkanes, followed by desulfurization using Raney nickel to yield symmetrically branched alkanes like 3-ethyl-2,5-dimethyloctane. This method circumvents solubility challenges associated with high-molecular-weight intermediates, offering a scalable route to C₄₀+ alkanes with controlled branching patterns.

Table 1: Transition Metal-Catalyzed Methods for Branched Alkane Synthesis

CatalystLigandSubstrateProduct BranchingSelectivity (l/b)Source
Pd(PPh₃)₄XPhosSecondary alkyl bromidesTerminal arylation8:1
Raney NiBis(dithianyl)alkaneMid-chain methylation>90%
Ni(acac)₂PPh₃Aryl bromidessp³–sp² coupling6:1

Biohydrocarbon-Derived Catalytic Hydrogenolysis Approaches

Biohydrocarbons derived from renewable feedstocks offer a sustainable platform for branched alkane synthesis. Catalytic hydrogenolysis, which cleaves C–O or C–S bonds in bio-derived intermediates, has been employed to upgrade these compounds into value-added alkanes. For example, the desulfurization of bis(dithianyl)alkane intermediates using Raney nickel not only removes sulfur but also generates branched alkane products. This method, originally developed for synthetic hydrocarbons, could be adapted to process sulfur-containing biohydrocarbons, thereby aligning with green chemistry principles.

Recent studies highlight the potential of ruthenium-based catalysts in deoxygenating fatty acid derivatives, though direct applications to 3-ethyl-2,5-dimethyloctane remain underexplored. The integration of biohydrocarbon processing with existing catalytic frameworks (e.g., nickel-mediated hydrogenolysis) may bridge this gap, enabling the production of branched alkanes from lignocellulosic or algal sources.

Chain Scission Dynamics in Plasma-Catalytic Decomposition

The plasma-catalytic decomposition of 3-Ethyl-2,5-dimethyloctane exhibits distinctive chain scission dynamics driven by the compound's branched architecture [5] [6]. Molecular dynamics studies on similar branched alkanes demonstrate that chain length significantly accelerates carbon-carbon bond dissociation rates, with increases up to an order of magnitude compared to linear alkanes [7] [8]. The tertiary carbon at position three serves as the primary site for chain scission initiation due to enhanced radical stability [3] [4].

The decomposition mechanism proceeds through preferential cleavage of the C3-C4 bond adjacent to the ethyl substituent, where the formation of tertiary radicals provides thermodynamic stabilization [8] [9]. Research on n-undecane decomposition reveals that plasma-catalytic systems achieve conversion rates of 89.7% with carbon dioxide selectivity reaching 40.0% when optimal conditions are maintained [5] [6]. The activation energy for chain scission in branched alkanes typically ranges from 180-220 kJ/mol under plasma-assisted conditions, significantly lower than the 335-350 kJ/mol required for thermal decomposition alone [10] [11].

ParameterValueReference Context
Primary Chain Scission SiteC3-C4 bond (adjacent to ethyl group)Based on tertiary carbon stabilization
Secondary Chain Scission SiteC2-C3 and C5-C6 bondsSecondary sites near branching points
Tertiary Carbon Stability FactorEnhanced due to tertiary carbon at C3Tertiary radical formation favored
C-C Bond Dissociation Energy (kJ/mol)335-350 (estimated)Typical for tertiary C-C bonds
Plasma Activation Energy (kJ/mol)180-220 (plasma-assisted)Plasma catalytic studies on alkanes
Chain Length Effect on Rate Constant10-fold increase vs linear octaneChain length effect on decomposition

The chain scission process involves simultaneous activation of ozone and the alkane molecule, which plays a crucial role in determining the decomposition pathway [5] [6]. Plasma conditions create reactive species that attack the carbon backbone preferentially at tertiary positions, leading to the formation of ketone and aldehyde intermediates with lower carbon numbers [12] [6]. These shorter-chain products demonstrate enhanced conversion to carbon dioxide and water compared to linear alkane decomposition products [5] [6].

Ag-O-Al Entity-Mediated Oxidation Pathways

The silver-aluminum oxide interface creates unique catalytic entities that significantly enhance the oxidation pathways of 3-Ethyl-2,5-dimethyloctane [13] [14]. The formation of Ag-O-Al entities results from strong interactions between silver nanoparticles and gamma-aluminum oxide support structures [6] [15]. These entities demonstrate exceptional activity in promoting chain scission reactions, particularly favoring oxidation at middle chain positions rather than terminal carbons [5] [6].

Density functional theory calculations reveal that Ag-O-Al tetrahedral entities exhibit superior catalytic activity compared to octahedral configurations, with activation energy barriers for nitrogen-containing intermediate formation being 0.299 eV versus 0.462 eV respectively [13] [14]. The Ag-O-Al interface facilitates simultaneous activation of ozone and alkane molecules, creating conditions that promote selective chain scission [6] [15]. Studies on similar catalytic systems show that silver loadings up to 15 weight percent linearly increase reaction rates for benzene oxidation, achieving carbon oxide selectivity of approximately 80% [16].

Mechanism StepEnergy Barrier (kJ/mol)Selectivity Factor
O₃ Activation on Ag-O-Al sites45-60High for middle chain positions
Alkane Adsorption25-35Preferential for tertiary carbons
C-H Bond Activation85-110Enhanced at branching sites
Chain Scission Initiation120-150Favors ketone/aldehyde formation
Intermediate Formation40-65Low carbon number products
Product Desorption15-30CO₂ conversion pathway

The Ag-O-Al catalytic pathway demonstrates remarkable selectivity toward middle-chain oxidation, producing ketone and aldehyde species with low carbon numbers that readily convert to carbon dioxide and water [5] [6]. Without the presence of highly efficient Ag-O-Al entities, oxidation preferentially occurs at chain edges, leading to accumulation of long-chain aldehydes and reduced conversion efficiency [6]. The catalytic system exhibits temperature-dependent behavior, with optimal performance achieved at 600°C for similar silver-aluminum oxide catalysts [13].

Carbenium Ion Stability in Branch Migration Processes

The carbenium ion chemistry of 3-Ethyl-2,5-dimethyloctane involves complex rearrangement mechanisms that significantly influence the compound's reactivity profile [17] [4]. Tertiary carbenium ions formed at the C3 position demonstrate exceptional stability due to hyperconjugation effects and electron delocalization from adjacent methyl and ethyl groups [3] [18]. Research on alkene cracking intermediates reveals that branched tertiary carbenium ions maintain stability even at elevated temperatures, while linear carbenium ions become metastable [3].

The stability hierarchy follows the established pattern where tertiary carbenium ions exhibit relative stabilization of -65 to -85 kJ/mol compared to primary carbocations [4] [19]. Migration barriers for hydride and alkyl shifts from the tertiary center range from 15-35 kJ/mol, facilitating rapid rearrangement processes that occur with rate constants exceeding 10¹⁰ s⁻¹ at ambient temperature [17] [20]. The Wagner-Meerwein rearrangement pathway provides additional stabilization through formation of alternative tertiary carbocation centers [17] [9].

Ion TypeRelative Stability (kJ/mol)Migration Barrier (kJ/mol)Formation Probability
Primary carbenium (terminal)0 (reference)N/AVery low
Secondary carbenium (C2, C5)-25 to -3535-50Moderate
Tertiary carbenium (C3)-65 to -8520-35High
Rearranged tertiary ion-70 to -9015-25Very high
Bridged intermediate-45 to -6040-55Intermediate
Wagner-Meerwein product-75 to -9510-20Very high

Computational studies using molecular dynamics simulations demonstrate that branching rearrangements occur through closed protonated-cyclopropane structures as transition states [9]. The mechanism involves internal rotation of alkyl groups at gamma carbons, formally rearranging carbon-carbon bonds and creating closed primary-carbenium-ion transition states [9]. Subsequently, hydrogen atom shifts from gamma to beta carbon atoms convert these intermediates to more stable secondary or tertiary carbenium ions [9] [20].

Zeolite Confinement Effects on Alkane Isomerization

Confinement within molecular-sized channels determines which carbenium intermediates survive long enough to rearrange into the triple-branched backbone of 3-ethyl-2,5-dimethyloctane. Comparative hydroisomerization studies on one-, two- and three-dimensional aluminosilicate frameworks show that channels between 0.56 nm and 0.65 nm strike the optimal balance: they accommodate tertiary carbenium ions yet prevent further cracking to light fragments [1] [2]. Hierarchical architectures that couple such micropores with mesoporous shells prolong intracrystalline residence times and boost multi-branch formation [3].

Zeolite framework (full name)Dominant channel size / nmMetal proximity strategySelectivity to multi-branched C₁₂ isomers at 90% conversion / %Reference
Zeolite Socony Mobil–120.60 × 0.56platinum external to crystals55 [1]9
Zeolite Socony Mobil–220.57 × 0.46platinum inside recrystallized mesoporous shell48 [3]5
Medium-pore Zeolite Socony Mobil–5 with intracrystalline platinum0.53 (sinusoidal)1–5 nm metal–acid distances41 [4]3
Beta zeolite / γ-aluminum oxide composite (platinum on binder)0.76 × 0.64nanoscale metal–acid separation37 [2]22

Confinement also stabilizes tertiary carbenium ions relative to linear secondary ones, lowering the kinetic barriers for methyl and ethyl shifts that generate the 3-ethyl-2,5-dimethyloctane skeleton [5]. Subnanometric metal clusters embedded within the zeolite lattice intensify this effect by inducing framework strain that further polarizes transition states [6].

Acid Strength Modulation via Metal Oxide Supports

When alkane isomerization is performed over bifunctional catalysts, the Brønsted acid density and strength control both initial skeletal rearrangement and subsequent β-scission. Mixed oxides provide a tunable platform:

Support composition (fully written)Measured Lewis-acid strength (alizarin shift) / cm⁻¹Copper oxide d–d transition energy / cm⁻¹Zero-conversion selectivity to C₆ + branched products / %Reference
Tantalum pentoxide41 00013 30094 [7] [8]6 10
Niobium pentoxide40 40013 60091 [7]6
Zirconium dioxide on calcium oxide38 50014 40078 [9]4
Magnesium oxide36 20015 70020 [7]6

Higher Lewis-acid supports withdraw electron density from the active copper oxide layer, accelerating C–H activation while disfavoring deep dehydrogenation, thereby enriching the pool of tertiary alkene intermediates convertible into 3-ethyl-2,5-dimethyloctane [7]. Analogous trends are observed for zirconium dioxide dispersed on calcium oxide, where stronger surface acid sites double the turnover frequency for ethanol conversion and related hydride shifts [9].

Steric-Directed Selectivity in Hydride Transfer Reactions

The decisive skeletal rearrangement step—intra-molecular hydride transfer from a tertiary carbenium ion to a neighboring carbon—exhibits strong steric sensitivity. Density-functional calculations reveal that paired aluminum sites in Zeolite Socony Mobil–5 lower the free energy of the hydride-shared transition state by 21 kJ mol⁻¹ relative to isolated sites, favoring the migration pattern that produces 3-ethyl-2,5-dimethyloctane [10].

Acid site environmentComputed free-energy barrier for tertiary → tertiary hydride shift / kJ mol⁻¹Experimental rate constant at 523 K / s⁻¹Reference
Paired aluminum sites (two tetrahedral aluminums separated by one silicon)780.42 [10]24
Single aluminum site990.08 [11]29
Phosphotungstic solid acid1040.05 [12]7

Periodic simulations corroborate that carbenium ions surrounded by bulky tert-butyl fragments rotate to maximize hyperconjugation, and this concerted motion is accommodated only when adjacent framework oxygens form a cooperative anionic pocket [12]. Consequently, catalysts engineered to concentrate paired framework aluminums amplify the hydride-transfer rate and steer the product distribution toward tri-branched C₁₂ alkanes such as 3-ethyl-2,5-dimethyloctane.

XLogP3

5.8

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-11

Explore Compound Types